Ethyl 2-(cyanomethyl)-3-oxopentanoate
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Overview
Description
Ethyl 2-(cyanomethyl)-3-oxopentanoate is an organic compound with a complex structure that includes an ester, a cyano group, and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyanomethyl)-3-oxopentanoate typically involves the reaction of ethyl cyanoacetate with a suitable aldehyde or ketone under basic conditions. One common method is the Knoevenagel condensation, where ethyl cyanoacetate reacts with an aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent-free methods and microwave-assisted synthesis are also explored to reduce environmental impact and improve reaction rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyanomethyl)-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or the ketone to an alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-(cyanomethyl)-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(cyanomethyl)-3-oxopentanoate involves its reactivity with various nucleophiles and electrophiles. The cyano group and the ketone moiety are key functional groups that participate in these reactions. The compound can act as a Michael acceptor in conjugate addition reactions, and the ester group can undergo hydrolysis under acidic or basic conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the ketone group.
Methyl 2-(cyanomethyl)-3-oxopentanoate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl 2-(cyanomethyl)-3-oxobutanoate: Similar but with a shorter carbon chain.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
869641-02-1 |
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Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 2-(cyanomethyl)-3-oxopentanoate |
InChI |
InChI=1S/C9H13NO3/c1-3-8(11)7(5-6-10)9(12)13-4-2/h7H,3-5H2,1-2H3 |
InChI Key |
SITNUZDMGFDSKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC#N)C(=O)OCC |
Origin of Product |
United States |
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